molecular formula C14H7N3O6 B12454907 4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B12454907
M. Wt: 313.22 g/mol
InChI Key: RPTJUHWYNDEZNC-UHFFFAOYSA-N
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Description

4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of nitro groups and an isoindole structure

Preparation Methods

The synthesis of 4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the nitration of an appropriate precursor compound, followed by cyclization to form the isoindole structure. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups . Industrial production methods may employ continuous flow systems to ensure safety and efficiency, particularly when dealing with highly exothermic reactions .

Chemical Reactions Analysis

4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring .

Scientific Research Applications

4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

4-nitro-2-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other nitroaromatic compounds such as:

  • 4-nitrophenyl isocyanate
  • 2-amino-4-nitrophenol
  • 4-amino-2-nitrophenol

These compounds share the presence of nitro groups but differ in their structural frameworks and reactivity. The isoindole structure of this compound imparts unique chemical properties, making it distinct from other nitroaromatic compounds .

Properties

Molecular Formula

C14H7N3O6

Molecular Weight

313.22 g/mol

IUPAC Name

4-nitro-2-(2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7N3O6/c18-13-8-4-3-7-11(17(22)23)12(8)14(19)15(13)9-5-1-2-6-10(9)16(20)21/h1-7H

InChI Key

RPTJUHWYNDEZNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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